Fosbretabulin tromethamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

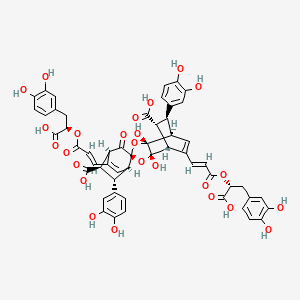

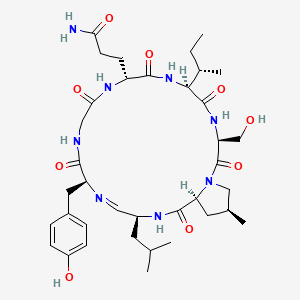

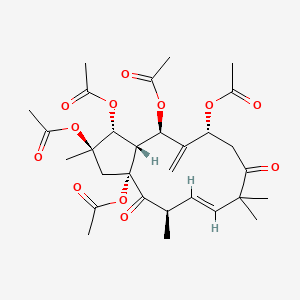

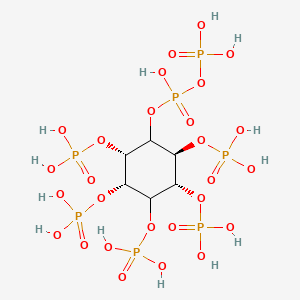

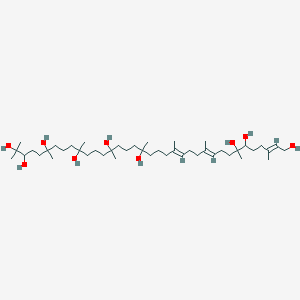

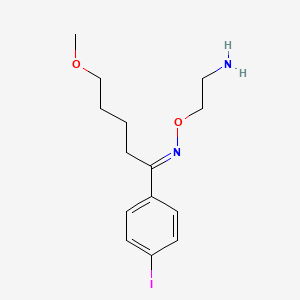

Es un tipo de agente dirigido a los vasos sanguíneos diseñado para dañar la vasculatura de los tumores cancerosos, causando necrosis central . Este compuesto es un derivado de la combretastatina, que se deriva del sauce de arbusto africano (Combretum caffrum) . La fosbretabulina trometamina se formula como un derivado de fosfato soluble en agua y es un profármaco que se desfosforila in vivo a su metabolito activo, combretastatina A-4 .

Métodos De Preparación

La fosbretabulina trometamina se sintetiza mediante una serie de reacciones químicas que comienzan con la combretastatina A-4. La ruta sintética implica la fosforilación de la combretastatina A-4 para producir fosbretabulina . Las condiciones de reacción normalmente implican el uso de ácido fosfórico y solventes adecuados bajo temperaturas controladas. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para mayores rendimientos y pureza.

Análisis De Reacciones Químicas

La fosbretabulina trometamina se somete a varios tipos de reacciones químicas, que incluyen:

Desfosforilación: In vivo, la fosbretabulina trometamina se desfosforila a su metabolito activo, combretastatina A-4.

Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales de la molécula, alterando potencialmente su actividad biológica.

Sustitución: Se pueden utilizar varias reacciones de sustitución para modificar los anillos aromáticos del compuesto, lo que lleva a derivados con diferentes propiedades.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácido fosfórico para la fosforilación, agentes reductores para reacciones de reducción y agentes oxidantes para reacciones de oxidación. Los principales productos formados a partir de estas reacciones son típicamente derivados de combretastatina A-4 con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

La fosbretabulina trometamina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Se utiliza como un compuesto modelo para estudiar los agentes desestabilizadores de los microtúbulos y sus propiedades químicas.

Biología: El compuesto se utiliza para estudiar los efectos de los agentes dirigidos a los vasos sanguíneos sobre las estructuras y funciones celulares.

Medicina: La fosbretabulina trometamina se está investigando por su posible uso en el tratamiento de varios tipos de cáncer, incluido el cáncer de tiroides anaplásico y el cáncer de pulmón de células no pequeñas Ha demostrado ser prometedor en ensayos clínicos como un agente disruptor vascular que se dirige a la vasculatura tumoral.

Industria: El compuesto se utiliza en el desarrollo de nuevas terapias contra el cáncer y como patrón de referencia en la investigación farmacéutica.

Mecanismo De Acción

El mecanismo de acción de la fosbretabulina trometamina implica su desfosforilación a combretastatina A-4, que luego se dirige y se une a los dímeros de tubulina. Esta unión evita la polimerización de los microtúbulos, lo que resulta en un arresto mitótico y apoptosis en las células endoteliales . La interrupción de los microtúbulos conduce al colapso de la vasculatura tumoral, causando necrosis central e inhibiendo el crecimiento tumoral .

Comparación Con Compuestos Similares

La fosbretabulina trometamina es única entre los agentes dirigidos a los vasos sanguíneos debido a su mecanismo de acción específico y su derivación de la combretastatina. Compuestos similares incluyen:

Combretastatina A-4: El metabolito activo de la fosbretabulina trometamina, que también se dirige a la tubulina y altera los microtúbulos.

Otras combretastatinas: Varios derivados de combretastatina que tienen propiedades de direccionamiento vascular similares.

Agentes de unión a la tubulina: Otros compuestos que se unen a la tubulina y alteran la función de los microtúbulos, como la vincristina y el paclitaxel.

La fosbretabulina trometamina destaca por su formulación de fosfato soluble en agua, que mejora su biodisponibilidad y permite una administración más fácil .

Propiedades

Número CAS |

404886-32-4 |

|---|---|

Fórmula molecular |

C22H32NO11P |

Peso molecular |

517.5 g/mol |

Nombre IUPAC |

2-amino-2-(hydroxymethyl)propane-1,3-diol;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H21O8P.C4H11NO3/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;5-4(1-6,2-7)3-8/h5-11H,1-4H3,(H2,19,20,21);6-8H,1-3,5H2/b6-5-; |

Clave InChI |

FIDMEHCRMLKKPZ-YSMBQZINSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O |

SMILES isomérico |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O |

SMILES canónico |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide](/img/structure/B1247267.png)

![Methyl 1-[3-[[2,6-dimethyl-5-(methylcarbamoyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]amino]propyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B1247268.png)